(R)-O-Isobutyroyllomatin: A Technical Guide to its Natural Source, Isolation, and Characterization
(R)-O-Isobutyroyllomatin: A Technical Guide to its Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-O-Isobutyroyllomatin is an angular pyranocoumarin, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, detailed isolation protocols, and physicochemical properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Source
(R)-O-Isobutyroyllomatin has been isolated from plants belonging to the genus Lomatium, a group of perennial herbs in the family Apiaceae, commonly known as biscuitroot or desert parsley. While the specific species containing this compound is not definitively stated in currently indexed literature, the "lomatin" suffix in its name strongly suggests its origin from this genus. The Lomatium genus is native to western North America and has a rich history of use in traditional Native American medicine for treating various ailments, particularly respiratory infections.
Recent taxonomic studies have led to the reclassification of the Lomatium grayi complex, resulting in the designation of new species such as Lomatium papilioniferum. Phytochemical investigations of this complex are the most probable origin for the discovery of (R)-O-Isobutyroyllomatin. Researchers interested in the de novo isolation of this compound should focus their efforts on the chemical analysis of constituents from various Lomatium species, particularly those within the former Lomatium grayi complex.
Physicochemical Properties and Data
A summary of the key physicochemical data for (R)-O-Isobutyroyllomatin is presented in Table 1. This information is crucial for its identification, characterization, and quantification.
| Property | Value | Reference |
| IUPAC Name | (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate | |
| CAS Number | 440094-38-2 | |
| Molecular Formula | C₁₈H₂₀O₅ | |
| Molecular Weight | 316.35 g/mol | |
| Appearance | Solid (predicted) | |
| Class | Angular Pyranocoumarin |
Experimental Protocols: Isolation and Purification
While a specific, detailed experimental protocol for the isolation of (R)-O-Isobutyroyllomatin has not been identified in the surveyed literature, a general methodology can be constructed based on established techniques for the separation of pyranocoumarins from plant matrices. The following is a representative, multi-step protocol that can be adapted and optimized for the targeted isolation of this compound from a suitable Lomatium species.
3.1. Plant Material Collection and Preparation
-
Collection: Aerial parts or roots of the selected Lomatium species should be collected at the appropriate phenological stage to ensure the highest concentration of the target compound.
-
Drying and Grinding: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
3.2. Extraction
-
Solvent Selection: A solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate, is recommended for the initial extraction, as pyranocoumarins generally exhibit good solubility in these solvents.
-
Extraction Method:
-
Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for an extended period (24-72 hours) with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh solvent.
-
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3.3. Chromatographic Purification
A multi-stage chromatographic approach is typically necessary to isolate the pure compound.
-
Step 1: Initial Fractionation (Column Chromatography)
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used for the initial separation.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
-
Step 2: Further Purification (Sephadex LH-20 Chromatography)
-
Stationary Phase: Sephadex LH-20 is effective for separating compounds based on molecular size and polarity.
-
Mobile Phase: A solvent system such as methanol (B129727) or a mixture of dichloromethane and methanol is typically used.
-
-
Step 3: High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: A reversed-phase C18 column is often used for the final purification of coumarins.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is a common mobile phase.
-
Detection: A UV detector set at the appropriate wavelength (typically around 320-340 nm for coumarins) is used to monitor the elution of the compound.
-
3.4. Structure Elucidation
The structure of the isolated (R)-O-Isobutyroyllomatin is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are essential for determining the complete chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Optical Rotation: The specific rotation is measured to confirm the (R)-configuration of the chiral center.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of (R)-O-Isobutyroyllomatin from a plant source.
Caption: General workflow for the isolation of (R)-O-Isobutyroyllomatin.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of (R)-O-Isobutyroyllomatin. However, many pyranocoumarins isolated from various plant species have demonstrated a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antiviral, and antioxidant activities.
Given the structural similarity to other bioactive pyranocoumarins, it is plausible that (R)-O-Isobutyroyllomatin may exhibit cytotoxic effects against cancer cell lines. A hypothetical signaling pathway for pyranocoumarin-induced apoptosis is presented below. This diagram is illustrative and based on the known mechanisms of similar compounds; further research is required to validate this pathway for (R)-O-Isobutyroyllomatin.
Caption: Putative apoptotic pathway induced by a pyranocoumarin.
Conclusion
(R)-O-Isobutyroyllomatin represents a potentially valuable natural product for further pharmacological investigation. This guide provides a foundational understanding of its likely natural source and a comprehensive, adaptable protocol for its isolation and characterization. The elucidation of its specific biological activities and mechanisms of action is a promising area for future research, which could unlock its therapeutic potential. The provided workflows and diagrams serve as a practical starting point for researchers aiming to explore this intriguing pyranocoumarin.
